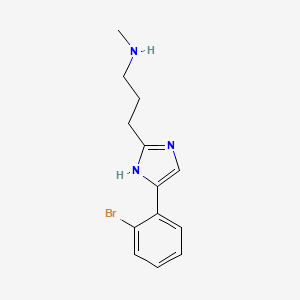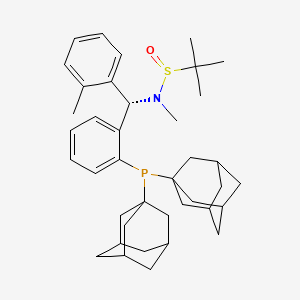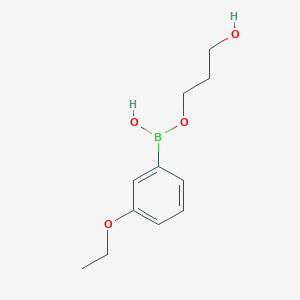
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate is an organoboron compound with the molecular formula C11H17BO4. This compound is part of the boronate ester family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Boronates are valued for their stability and reactivity, making them essential tools in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate typically involves the reaction of 3-ethoxyphenylboronic acid with 3-hydroxypropyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the boronate ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.
Substitution: The boronate group can be substituted with various nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and substituted boronates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronate esters are used in the development of sensors for detecting biological molecules such as glucose.
Medicine: The compound is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate involves the formation of boronate esters, which can interact with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Hydroxypropylboronic acid
- 3-Ethoxyphenylboronic acid
Uniqueness
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate is unique due to its combination of a hydroxypropyl group and an ethoxyphenyl group, which provides distinct reactivity and stability compared to other boronic acids and esters. This makes it particularly useful in specific synthetic applications where both stability and reactivity are required .
Properties
Molecular Formula |
C11H17BO4 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-11-6-3-5-10(9-11)12(14)16-8-4-7-13/h3,5-6,9,13-14H,2,4,7-8H2,1H3 |
InChI Key |
RYOJKNSMGDPRGR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC)(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



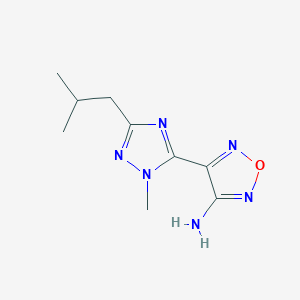
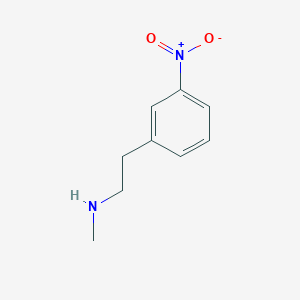

![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
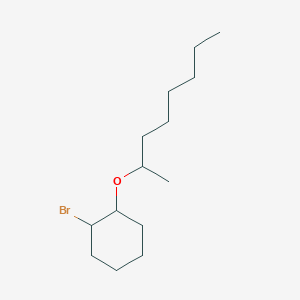

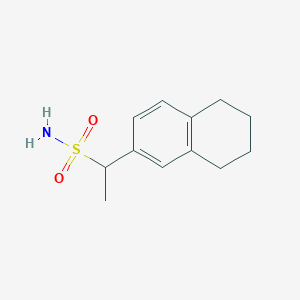
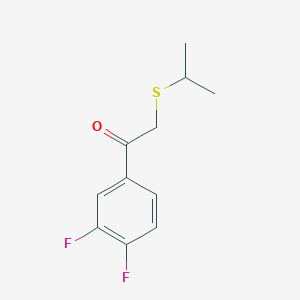
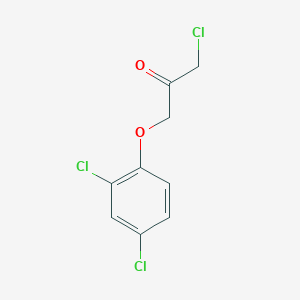
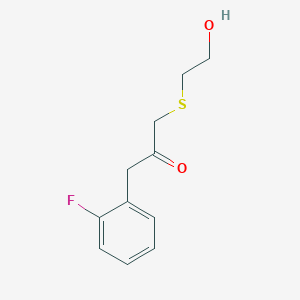
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)
